molecular formula C9H10OS2 B060856 (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol CAS No. 175202-60-5

(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol

Cat. No.: B060856
CAS No.: 175202-60-5
M. Wt: 198.3 g/mol
InChI Key: VLNHLFCDQQFNBH-UHFFFAOYSA-N
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Description

(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol is a sophisticated heteroaromatic building block of significant interest in the field of materials science, particularly in the development of advanced organic semiconductors. Its core value lies in the electron-rich, planar thieno[2,3-b]thiophene fused ring system, which promotes strong π-π stacking and efficient charge transport in the solid state. The pendant hydroxymethyl group at the 2-position provides a versatile chemical handle for further functionalization, enabling its covalent incorporation into larger conjugated polymer backbones or small molecule architectures via etherification or esterification. This compound is extensively utilized in the synthesis of donor-acceptor (D-A) type copolymers for organic field-effect transistors (OFETs) and bulk-heterojunction organic photovoltaics (OPVs), where it acts as a potent electron-donating moiety. Its specific substitution pattern, featuring methyl groups at the 3 and 4 positions, enhances solubility and processability while fine-tuning the molecular orbital energy levels (HOMO/LUMO) to optimize device performance. Researchers value this chemical for its ability to contribute to high charge-carrier mobility and excellent photovoltaic response in resulting materials, making it a critical reagent for exploring structure-property relationships in next-generation electronic devices.

Properties

IUPAC Name

(3,4-dimethylthieno[2,3-b]thiophen-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h4,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNHLFCDQQFNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381125
Record name (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
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Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-60-5
Record name 3,4-Dimethylthieno[2,3-b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Synthesis for Thiophene Ring Formation

The Gewald reaction constructs aminothiophenes from ketones, cyanoacetates, and sulfur. Adapting this method, acetylacetone reacts with ethyl cyanoacetate and sulfur in ethanol under basic conditions (e.g., diethylamine) to form 2-aminothiophenes. Subsequent cyclization and methylation could yield the dimethylthienothiophene core.

Modifications for Target Compound:

  • Introduce methyl groups at positions 3 and 4 via alkylation of intermediates.

  • Oxidize a methyl group to a hydroxymethyl group using potassium permanganate (KMnO₄) or ozone.

Limitations:

  • Multi-step synthesis lowers overall yield.

  • Selective oxidation requires precise control to avoid over-oxidation.

Vilsmeier-Haack Formylation

Formylation of 3,4-dimethylthieno[2,3-b]thiophene at position 2 via the Vilsmeier-Haack reaction (POCl₃/DMF) generates the aldehyde intermediate, which is then reduced. This method is advantageous for introducing the formyl group regioselectively.

Procedure:

  • React 3,4-dimethylthieno[2,3-b]thiophene (1 mol) with DMF (1.2 mol) and POCl₃ (1.5 mol) in dichloroethane at 0°C.

  • Warm to room temperature, hydrolyze with ice water, and extract the aldehyde.

  • Reduce as described in Section 1.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Advantages Disadvantages
Aldehyde Reduction3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehydeNaBH₄/LiAlH₄ reductionHigh yield, minimal byproductsRequires pre-synthesized aldehyde
Ester Hydrolysis/ReductionMethyl esterHydrolysis → Esterification → ReductionUtilizes stable intermediatesMulti-step, low atom economy
Core FunctionalizationAcetylacetone, ethyl cyanoacetateGewald reaction → Alkylation → OxidationBuilds core from scratchComplex, low regioselectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]thiophene derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of (3,4-dimethylthieno[2,3-b]thiophen-2-yl)methanol with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Key Functional Groups Applications/Reactivity References
This compound -CH₂OH at C2, -CH₃ at C3/C4 Hydroxymethyl Intermediate for bis-heterocycles (e.g., thiadiazoles, pyrimidines); potential antimicrobial activity
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate -COOCH₃ at C2, -CH₃ at C3/C4 Ester Precursor for hydrazones, Schiff bases, and pyrazoles via nucleophilic acyl substitution
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde -CHO at C2, -CH₃ at C3/C4 Aldehyde Used in condensation reactions (e.g., synthesis of acrylonitriles or hydrazones)
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate -COOCH₂CH₃ at C2/C5, -CH₃ at C3/C4 Diester Building block for bis-heterocycles (e.g., bis-thiazoles, bis-thiadiazoles) via cyclocondensation reactions
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) -CN and -CO- at C2/C5, -CH₃ at C3/C4 Cyano-ketone Reactive toward nucleophiles (e.g., thiourea, hydrazines) to form pyrimidines or thiadiazoles

Stability and Functionalization Challenges

  • The hydroxymethyl group in the target compound may pose stability issues under acidic or oxidizing conditions, whereas ester and aldehyde derivatives are more stable but require protective group strategies during synthesis .
  • Brominated analogs (e.g., 2-bromo-1-[5-(2-bromoacetyl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-ethanone) exhibit higher reactivity for cross-coupling reactions but are sensitive to moisture .

Biological Activity

(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol is a heterocyclic compound characterized by a fused ring system of thiophene units. Its molecular formula is C9H10OS2, with a molecular weight of 198.3 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's unique structure contributes to its biological activity. The presence of methyl groups enhances its solubility and stability, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H10OS2
Molecular Weight198.3 g/mol
CAS Number175202-60-5
DensityNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its antimicrobial properties may stem from disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolic processes. Additionally, its anticancer potential could be linked to the modulation of cell signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Study 1 : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
  • Study 2 : A broader spectrum study indicated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have also been investigated:

  • Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that at high concentrations (100 µM), the compound significantly inhibited cell growth by inducing apoptosis. Conversely, lower concentrations (1 µM) appeared to stimulate growth, indicating a dose-dependent response.
Cell LineConcentration (µM)Effect
MCF-71Stimulated growth
MCF-7100Inhibited growth (apoptosis)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves bromination of the parent thienothiophene followed by functionalization. For example, bromination at the 5th position (using Br₂ with FeBr₃ as a catalyst) can precede nucleophilic substitution or reduction to introduce the methanol group. Reaction optimization includes temperature control (0–25°C for bromination) and solvent selection (e.g., 1,4-dioxane for improved solubility) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the methyl groups (δ ~2.3–2.5 ppm for CH₃) and methanol proton (δ ~4.5–5.0 ppm) .
  • IR Spectroscopy : Identification of the hydroxyl stretch (~3200–3600 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validation of molecular weight (C₉H₁₀OS₂: theoretical ~214.03 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glass bottles under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or methanol group. Use desiccants to mitigate hygroscopicity. Gloves and protective eyewear are mandatory due to potential moderate toxicity inferred from structurally similar compounds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., FeBr₃ vs. AlCl₃ for bromination ) or solvent polarity. Systematic comparison via Design of Experiments (DoE) is recommended, focusing on:

  • Catalyst loading (0.1–1.0 equiv).
  • Reaction time (6–24 hours).
  • Post-reaction workup (e.g., quenching with ice/water vs. slow precipitation) .
    • Data Analysis : Use ANOVA to identify statistically significant factors affecting yield .

Q. How do the electronic properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich thiophene ring (due to methyl substituents) enhances nucleophilic aromatic substitution (SₙAr) reactivity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electrophilic attack sites, such as the α-position to the methanol group . Experimentally, Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) can validate computational predictions .

Q. What computational approaches are suitable for modeling the compound’s potential as a charge-transfer material?

  • Methodological Answer :

  • DFT : Optimize geometry and calculate HOMO/LUMO energies to assess charge-transfer efficiency. Compare with parent thieno[2,3-b]thiophene derivatives to evaluate methyl/methanol effects .
  • Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra (λmax ~300–400 nm) for optoelectronic applications .
  • Molecular Dynamics (MD) : Simulate packing behavior in thin films to guide materials science applications .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Methodological Answer :

  • Derivative Synthesis : Modify the methanol group (e.g., esterification, oxidation to aldehyde) and assess antimicrobial activity against Gram-positive bacteria (MIC assays) .
  • Enzyme Inhibition Assays : Target cytochrome P450 enzymes (CYP3A4/CYP2D6) using fluorogenic substrates. Compare IC₅₀ values with control inhibitors (e.g., ketoconazole) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., kinases) .

Methodological Notes

  • Safety : Always conduct toxicity screenings (e.g., Ames test for mutagenicity) before biological studies .
  • Data Reproducibility : Report detailed reaction conditions (e.g., stirring rate, humidity control) to address variability in synthetic protocols .

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